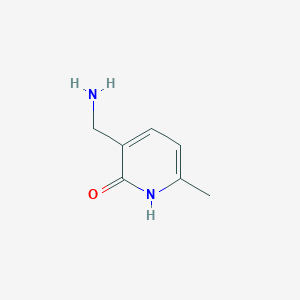

3-(Aminomethyl)-6-methylpyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75985-25-0 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-(aminomethyl)-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,4,8H2,1H3,(H,9,10) |

InChI Key |

JQXJUWBJDXAIEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)N1)CN |

Origin of Product |

United States |

Significance of Pyridinol Scaffolds and Aminomethyl Functionalities in Chemical and Biological Research

The structural framework of 3-(Aminomethyl)-6-methylpyridin-2-ol is built upon a pyridinol scaffold, which is a key constituent in numerous biologically active molecules. Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are extensively utilized in medicinal chemistry. mdpi.comnih.gov The nitrogen-bearing heterocyclic pyridine ring is a recognized "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com This versatility has led to the incorporation of pyridine moieties in a wide array of FDA-approved drugs. mdpi.comnih.gov

Pyridinone scaffolds, a tautomeric form of hydroxypyridines, are particularly noteworthy. They can act as both hydrogen bond donors and acceptors, which allows for versatile interactions with biological macromolecules. nih.govnih.gov This property, combined with the ease of chemical modification at various positions on the ring, makes pyridinones valuable in drug design and discovery. nih.govnih.gov Research has demonstrated that pyridinone derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govnih.govmdpi.com

The aminomethyl group is another crucial functionality present in the target molecule. This group can participate in various chemical reactions and is a common feature in biologically active compounds. mdpi.comredalyc.org The presence of a primary amine allows for the formation of salts, which can improve the solubility and bioavailability of a compound. Furthermore, the amino group can act as a key pharmacophoric element, interacting with biological targets through hydrogen bonding and electrostatic interactions. The strategic placement of an aminomethyl group on a scaffold can significantly influence the compound's pharmacological profile.

Structural Insights and Tautomeric Considerations of 3 Aminomethyl 6 Methylpyridin 2 Ol in Solution and Solid State

A key structural feature of 3-(Aminomethyl)-6-methylpyridin-2-ol is its potential to exist in tautomeric forms. The 2-hydroxypyridine (B17775) moiety can undergo tautomerization to form its corresponding 2-pyridone isomer. This phenomenon is well-documented for the parent 2-hydroxypyridine. chemicalbook.comnih.govnih.gov The equilibrium between these two forms is sensitive to the surrounding environment, including the solvent and whether the compound is in solution or in the solid state. researchgate.net

In the gas phase, the enol form (2-hydroxypyridine) is generally favored. chemicalbook.com However, in polar solvents and in the solid state, the pyridone form is often predominant due to intermolecular hydrogen bonding. nih.govresearchgate.net For this compound, it is expected that a similar tautomeric equilibrium exists. The presence of the aminomethyl and methyl groups on the pyridine (B92270) ring can influence the position of this equilibrium through electronic and steric effects.

The structural characteristics of this compound can be elucidated using various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the presence of a strong carbonyl (C=O) stretching band would indicate a significant population of the pyridone tautomer. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy would also be a valuable tool, with the chemical shifts of the ring protons and carbons being indicative of the dominant tautomeric form. X-ray crystallography could provide definitive structural information in the solid state, revealing bond lengths and the intermolecular interactions that stabilize a particular tautomer. chemicalbook.com

| Property | Value |

|---|---|

| CAS Number | 52334-79-9 |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

Overview of Key Academic Research Areas for 3 Aminomethyl 6 Methylpyridin 2 Ol

Retrosynthetic Analysis and Strategic Precursors for the Pyridinol Core

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, two primary retrosynthetic disconnections are considered.

The most straightforward approach involves a functional group interconversion (FGI) at the aminomethyl group. This disconnection points to a precursor such as 3-cyano-6-methylpyridin-2-ol. The cyano group serves as a stable and readily available synthon for the aminomethyl moiety via reduction.

A more fundamental disconnection breaks the pyridine ring itself, suggesting a de novo synthesis. This approach often involves disconnecting the C2-N1 and C5-C6 bonds, leading to acyclic precursors. Key synthons derived from this strategy include a β-ketoester or a 1,3-dicarbonyl compound to provide the C6-methyl group and adjacent carbons, and an activated acetonitrile (B52724) derivative like cyanoacetamide, which provides the C3-substituent precursor, the nitrogen atom, and the C2-carbonyl group. This leads to strategic precursors such as ethyl acetoacetate (B1235776) and cyanoacetamide. researchgate.net

Key Retrosynthetic Disconnections:

Functional Group Interconversion (FGI): Target molecule → 3-cyano-6-methylpyridin-2-ol

De Novo Ring Construction: Pyridone Core → β-Ketoester (e.g., Ethyl Acetoacetate) + Cyanoacetamide + Ammonia source

De Novo Synthesis Approaches for the Pyridine Ring System Incorporating Key Substituents

De novo strategies construct the pyridone ring from acyclic precursors, building in the required substituents from the outset.

The construction of the 2-pyridone ring is frequently achieved through condensation and cyclization reactions. A prominent method is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. semanticscholar.orgshd-pub.org.rs For the synthesis of a key precursor to the target molecule, ethyl acetoacetate reacts with cyanoacetamide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form 3-cyano-6-methyl-2-pyridone. This method is efficient for establishing the C3-cyano and C6-methyl substituents simultaneously. researchgate.net

Recent advancements include mechanochemical synthesis, where milling reactants like cyanoacetamide and an acetoacetic ester in a planetary ball mill can produce the desired pyridone at room temperature, sometimes yielding over 60% after aging. researchgate.netsemanticscholar.org Another approach involves a one-pot Curtius rearrangement of dienyl carboxylic acids, which then undergo a 6π-electrocyclization to form the 2-pyridone ring. acs.org

Table 1: Comparison of Cyclization Strategies for 2-Pyridone Synthesis

| Strategy | Key Precursors | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Guareschi-Thorpe Condensation | β-Ketoester (e.g., Ethyl Acetoacetate), Cyanoacetamide | Base catalyst (e.g., KOH, Piperidine), often with heating | Direct, high-yielding route to cyanopyridones | semanticscholar.orgshd-pub.org.rs |

| Mechanochemical Synthesis | Cyanoacetamide, Acetoacetic Ester | Planetary ball mill, base catalyst (e.g., KOH), room temperature | Solvent-free, energy-efficient, mild conditions | researchgate.net |

| 6π-Electrocyclization | Dienyl Carboxylic Acids | Curtius rearrangement followed by thermal cyclization | One-pot process from accessible starting materials | acs.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. nih.govrsc.org These reactions offer significant advantages in terms of operational simplicity and atom economy. nih.gov Various MCRs have been developed for the synthesis of highly functionalized 2-pyridones. researchgate.netrsc.org

A typical MCR for a related pyridone structure might involve an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a catalyst. researchgate.net For instance, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported using catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.gov This strategy highlights the ability of MCRs to rapidly generate molecular complexity from simple building blocks. researchgate.netnih.gov

Functional Group Interconversions on Pre-existing Pyridine Scaffolds

Once the core pyridone ring is established, functional group interconversions (FGIs) are employed to install the final desired functionalities. ub.eduscribd.com

The most common and reliable method for introducing the aminomethyl group at the C3 position is through the reduction of a C3-cyano substituent. The precursor, 3-cyano-6-methylpyridin-2-ol, is synthesized via the de novo methods described previously. The nitrile group is then reduced to a primary amine.

This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are also effective for this conversion, readily reducing nitriles to primary amines. vanderbilt.eduimperial.ac.uk

Table 2: Methods for Reduction of C3-Nitrile to Aminomethyl Group

| Method | Reagents | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Pressurized H₂ atmosphere, solvent (e.g., EtOH, MeOH) | Clean, high-yielding, heterogeneous catalyst is easily removed. | nih.gov |

| Hydride Reduction | LiAlH₄ or BH₃•THF | Anhydrous ethereal solvent (e.g., THF, Et₂O), followed by aqueous workup | Powerful, versatile, and effective for a broad range of substrates. | imperial.ac.uk |

The introduction of the methyl group at the C6 position is most strategically and efficiently accomplished during the de novo synthesis of the pyridine ring. The use of precursors like ethyl acetoacetate in cyclization reactions directly installs the methyl group at the desired position. researchgate.netresearchgate.net

Attempting to introduce a methyl group onto a pre-existing pyridin-2-ol scaffold at the C6 position is significantly more challenging. Such a transformation would likely require a multi-step sequence, potentially involving:

Halogenation: Selective introduction of a halogen (e.g., bromine or chlorine) at the C6 position to create a handle for cross-coupling.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) with an appropriate organometallic methylating agent (e.g., methylboronic acid or trimethylaluminum).

Given the efficiency of incorporating this group from the start, post-cyclization methylation is generally avoided in favor of a more convergent synthetic design.

Formation of the Hydroxyl Group at the C2 Position

The hydroxyl group at the C2 position of the pyridine ring is a defining feature of this compound and its analogs. This functionality exists in a tautomeric equilibrium with its amide form, pyridin-2(1H)-one. nih.govwikipedia.org The position of this equilibrium is highly dependent on the physical state and the solvent environment. In the solid state, the pyridone form is predominant, a fact confirmed by X-ray crystallography and IR spectroscopy. wikipedia.org However, in solution, the ratio of the two tautomers is influenced by solvent polarity; non-polar solvents favor the 2-hydroxypyridine (B17775) form, while polar solvents shift the equilibrium towards the 2-pyridone form. iipseries.org

From a synthetic standpoint, the introduction of the C2-hydroxyl group is often achieved through the hydrolysis of a precursor, typically a 2-halopyridine. For instance, a common laboratory and industrial approach involves the hydrolysis of 2-chloropyridine (B119429). Historically, this transformation required harsh conditions, such as using concentrated hydrochloric acid at 150°C under pressure, which resulted in low yields. google.com Significant improvements have been made, such as a two-stage process involving reaction with potassium ethylate to form 2-methoxypyridine, followed by acid hydrolysis, boosting yields to around 70%. google.com A more direct, one-stage process has been developed where 2-chloropyridine is reacted with an aqueous alkaline solution in the presence of a tertiary alcohol, like tertiary butyl alcohol, to produce high-purity 2-hydroxypyridine with superior yields. google.com

Another set of strategies involves building the pyridone ring from acyclic precursors. These methods often culminate in a cyclization step that inherently establishes the C2-oxygen functionality. For example, highly functionalized pyridin-2(1H)-ones can be synthesized via the Vilsmeier-Haack reaction of substrates like 1-acetyl-1-carbamoyl cyclopropanes or α-acetyl-α-carbamoyl ketene (B1206846) derivatives. iipseries.org Condensation reactions, such as those between α,β-unsaturated ketones and cyanoacetamide derivatives, also provide a direct route to the substituted 2-pyridone ring through a sequence of Michael addition and cyclization. iipseries.org

Catalytic Methodologies in the Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient and selective synthesis of derivatives of this compound. Both metal-based and organic catalysts are employed to facilitate a variety of transformations, enabling the construction of complex molecular architectures with high degrees of control.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making it indispensable for derivatizing the pyridin-2-ol scaffold. mdpi.com Palladium, rhodium, iridium, and cobalt are among the most frequently used metals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or alkyl substituents onto the pyridine ring. mdpi.com For instance, Pd(0)-catalyzed Suzuki coupling between a dibromopyridine and a phenyl boronic acid derivative can be a key step in building complex scaffolds, which can then be further functionalized to yield 4-hydroxy-2-pyridone structures. iipseries.org Palladium catalysts are also effective in aminocarbonylation reactions, where iodo-substituted pyridines or quinolines can be converted into carboxamides or glyoxylamides by reacting with amines and carbon monoxide, demonstrating high chemoselectivity depending on the reaction conditions and ligands used. mdpi.com

Cobalt complexes have been utilized for the cotrimerization of alkynes and nitriles to construct the pyridine ring itself. researchgate.net This method is particularly useful for synthesizing 2-substituted pyridines under mild conditions, and the reactions are often enhanced by light. researchgate.net Rhodium(III) and Iridium(III) catalysts have been employed for the synthesis of isoquinolone and N-methoxy isoquinolone derivatives, which are structurally related to 2-pyridones, via C-H activation pathways. iipseries.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridin-2-ol Synthesis

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / XantPhos | Aminocarbonylation | 6-Iodoquinoline | Quinoline-6-carboxamide | mdpi.com |

| Pd(0) | Suzuki Coupling | Dibromopyridine | Monobromopyridine derivative | iipseries.org |

| CpCoCOD | [2+2+2] Cycloaddition | Hex-1-yne and Acetonitrile | Substituted Pyridine | researchgate.net |

| Rh(III) / Ir(III) | C-H Activation/Annulation | Benzamide derivatives | Isoquinolone derivatives | iipseries.org |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry, often providing complementary reactivity to metal catalysts. In the synthesis of 2-pyridone derivatives, organocatalysts can promote multicomponent reactions in an efficient and environmentally friendly manner.

For example, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives utilizes natural product catalysts. nih.gov In this process, betaine is used as the catalyst for the first step (a Knoevenagel condensation), while guanidine carbonate efficiently catalyzes the second step, which involves the addition of a cyanoacetamide derivative followed by cyclization. nih.gov This dual-catalyst system highlights the potential for organocatalysis to facilitate sequential reactions in a single vessel. Proline and its derivatives are another important class of organocatalysts, known to effectively catalyze asymmetric Mannich reactions, which can be a key step in building chiral piperidine (B6355638) and pyridine frameworks. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods for pyridine derivatives. researchgate.netnih.gov These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. researchgate.netnih.gov The synthesis of polysubstituted pyridines has been achieved through a three-component process involving an aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov

The choice of solvent is another critical aspect of green chemistry. The use of environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions, significantly improves the sustainability of a synthesis. researchgate.netnih.gov An "on-water" protocol has been developed for the regioselective, multi-component synthesis of naphthyridine derivatives, which are fused pyridine systems. nih.gov This method offers advantages such as short reaction times and the avoidance of transition metal catalysts. nih.gov

Energy sources are also being re-evaluated, with microwave irradiation and ultrasound being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov

Table 2: Comparison of Green Synthesis Protocols for Pyridine Derivatives

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis of pyrano[2,3-d]pyrimidines | Atom economy, reduced steps, less waste | researchgate.net |

| Green Solvents | "On-water" synthesis of naphthyridines | Environmentally benign, low cost, simple workup | nih.gov |

| Alternative Energy | Microwave-assisted synthesis | Rapid heating, shorter reaction times, higher yields | researchgate.netnih.gov |

| Green Catalysts | Use of natural products (e.g., betaine) | Renewable, biodegradable, low toxicity | nih.gov |

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in pharmacology. Several strategies have been developed for the stereoselective and enantioselective synthesis of chiral analogues of this compound.

A highly effective approach is the use of transition metal catalysts paired with chiral ligands. For example, a copper-chiral diphosphine ligand system has been reported for the highly enantioselective alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govresearchgate.net This method allows for the introduction of a wide variety of alkyl groups with high enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines can produce chiral tetrahydroquinoline scaffolds, which serve as precursors for tunable chiral pyridine–aminophosphine ligands. rsc.org

Enzymatic methods also offer an excellent route to chiral molecules. Lipase-catalyzed asymmetric acetylation is a well-established method for the kinetic resolution of racemic alcohols. For instance, Candida antarctica lipase (B570770) (CAL) has been used for the resolution of racemic 1-(2-pyridyl)ethanols, providing the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org

Furthermore, chiral ligands based on imidazolidin-4-one (B167674) derivatives have been synthesized and their copper(II) complexes evaluated as catalysts in asymmetric Henry reactions. nih.gov The enantioselectivity of these catalysts was found to be highly dependent on the relative configuration of the ligand, allowing for access to either the (S)- or (R)-nitroaldol product with high enantiomeric excess. nih.gov

Table 3: Enantioselective Synthesis of Chiral Pyridine Derivatives

| Method | Catalyst/Enzyme | Substrate Type | Result | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Copper-chiral diphosphine ligand | β-substituted alkenyl pyridines | Wide range of chiral alkylated pyridines (up to 95% ee) | nih.govresearchgate.net |

| Asymmetric Hydrogenation | Ruthenium-chiral ligand | 2-(Pyridin-2-yl)quinolines | Chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivities | rsc.org |

| Kinetic Resolution | Candida antarctica lipase (CAL) | Racemic 1-(2-pyridyl)ethanols | (R)-acetate and (S)-alcohol with excellent enantiomeric purities | acs.org |

| Asymmetric Henry Reaction | Copper(II)-chiral imidazolidin-4-one complex | Aldehydes and nitromethane | Chiral nitroaldols (up to 97% ee) | nih.gov |

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl substituent is a potent nucleophile and a site for various derivatization reactions. Its reactivity is central to the chemical modification of the molecule.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it highly nucleophilic, enabling it to readily participate in acylation and alkylation reactions.

Nucleophilic Acylation: This reaction involves the attack of the aminomethyl nucleophile on an acyl compound, such as an acid chloride or anhydride, leading to the formation of an amide. This is a type of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The general mechanism involves the addition of the amine to the carbonyl carbon, followed by the elimination of a leaving group, to form a stable amide linkage. byjus.com

Alkylation Reactions: As a nucleophile, the aminomethyl group can react with alkyl halides in a nucleophilic aliphatic substitution reaction to form secondary and tertiary amines. wikipedia.org The reaction proceeds via the displacement of a halide ion by the amine. However, these reactions can sometimes be complicated by multiple alkylations, leading to a mixture of products, including quaternary ammonium (B1175870) salts if a tertiary amine is alkylated (a process known as the Menshutkin reaction). wikipedia.org For aminopyridines, alkylation typically occurs selectively at the exocyclic amino group rather than the ring nitrogen. researchgate.net

| Reaction Type | Reagent Class | Product | Key Features |

|---|---|---|---|

| Nucleophilic Acylation | Acid Chlorides, Anhydrides | Amide | Forms a stable C-N amide bond; proceeds via addition-elimination. byjus.com |

| Nucleophilic Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Proceeds via nucleophilic substitution; potential for over-alkylation. wikipedia.org |

The aminomethyl group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. ekb.egredalyc.org This reaction is a cornerstone of derivatization for primary amines. nih.gov

The formation of an imine typically involves the nucleophilic addition of the amine to the carbonyl carbon, creating a carbinolamine intermediate. ekb.eg This intermediate then dehydrates, often under acidic or basic catalysis, to yield the final imine product with its characteristic C=N double bond. ekb.egredalyc.org Schiff bases derived from aminopyridine and (aminomethyl)pyridine have been synthesized and characterized, often for the purpose of forming metal complexes. shd-pub.org.rs The reaction is generally reversible and can be influenced by factors such as pH and the removal of water to drive the equilibrium toward the product. ekb.eg

| Reactant | Product | Intermediate | Conditions |

|---|---|---|---|

| Primary Amine + Aldehyde | Imine (Schiff Base) | Carbinolamine | Typically requires acid or base catalysis; removal of water favors product formation. ekb.eg |

| Primary Amine + Ketone | Imine (Schiff Base) | Carbinolamine | Generally slower than with aldehydes; equilibrium may be less favorable. |

The nitrogen of the aminomethyl group can act as a nucleophile toward various electrophiles. For instance, 2-(aminomethyl)pyridines can react with electrophilically activated nitroalkanes in cyclocondensation reactions to form imidazo[1,5-a]pyridines. beilstein-journals.org

Oxidation of the aminomethyl group is also a possible transformation. While the pyridine ring itself is relatively resistant to oxidation, the substituents can be more susceptible. The oxidation of aminopyridines has been studied, often involving a nucleophilic attack of the amino nitrogen on an electrophilic oxygen source, such as a peroxyacid. researchgate.net Depending on the oxidant and reaction conditions, this can lead to various products. Furthermore, the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-documented process, highlighting the stability of the aromatic pyridine core. wum.edu.pk In molecules containing both a pyridine ring and an aliphatic amine, selective N-oxidation of the pyridine nitrogen can be achieved under specific conditions, leaving the more reactive aliphatic amine untouched. nih.gov

Reactivity of the Pyridinol Moiety

The pyridinol ring of this compound is an electron-rich aromatic system. Its reactivity is governed by the interplay of the substituent effects and its existence in tautomeric equilibrium with 3-(aminomethyl)-6-methylpyridin-2(1H)-one. wikipedia.org

Compared to benzene, the pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. youtube.comrsc.org However, the presence of activating groups—the hydroxyl (or oxo) group and the methyl group—on the ring of this compound increases its electron density, making it more susceptible to EAS than unsubstituted pyridine.

These reactions, such as nitration and halogenation, typically require harsh conditions for unsubstituted pyridine. chemrxiv.orgmasterorganicchemistry.com For substituted pyridines, the directing effects of the existing groups are crucial. The hydroxyl and methyl groups are ortho-, para-directing activators. Therefore, electrophilic attack would be expected to occur at positions C4 and C5, which are ortho and para to the activating substituents. For example, the nitration of pyridine itself is challenging and often requires strongly acidic media, which protonates the pyridine and further deactivates it. rsc.org Halogenation of pyridines via EAS also requires severe conditions, though alternative methods involving ring-opening and closing sequences have been developed for milder, more selective reactions. chemrxiv.orgnih.gov

| Reaction | Typical Reagents | Reactivity of Pyridine Ring | Expected Regioselectivity for Substituted Pyridinol |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Requires harsh conditions due to ring deactivation. masterorganicchemistry.com | Directed to C4/C5 by activating -OH and -CH₃ groups. |

| Halogenation | X₂ / Lewis Acid | Generally difficult; requires high temperatures or strong acids. chemrxiv.org | Directed to C4/C5 by activating -OH and -CH₃ groups. |

The 2-pyridinol form exists in equilibrium with its 2-pyridone tautomer. wikipedia.org In this keto-form, the ring loses some of its aromatic character but gains a reactive carbonyl group, which is susceptible to nucleophilic attack. libretexts.org This tautomerism is a key aspect of the molecule's reactivity. researchgate.net

The carbonyl carbon in the 2-pyridone form is electrophilic and can be attacked by various nucleophiles. saskoer.camasterorganicchemistry.com For instance, 2-pyridone derivatives have been shown to react with Grignard reagents in the presence of iron catalysts. This reaction proceeds as a 1,6-addition across the conjugated system of the pyridone ring. nih.gov This reactivity is distinct from the typical 1,2-addition seen in simple ketones, highlighting the influence of the conjugated diene system within the ring. Nucleophilic aromatic substitution (SNAr) reactions are also a common pathway for functionalizing pyridines, particularly at the C2 position, where a leaving group can be displaced by a nucleophile. irjms.com

Redox Chemistry of the Pyridinol System

The redox chemistry of the this compound system is intrinsically linked to the tautomeric relationship between the 2-hydroxypyridine and 2-pyridone forms. In solution and the solid state, the pyridone tautomer is generally favored due to its aromatic character and the presence of a strong carbonyl group. This equilibrium is crucial as the two tautomers exhibit different electrochemical behaviors.

The pyridinol form can undergo oxidation, and studies on related hydroxypyridine derivatives suggest that the presence of the hydroxyl group makes the ring susceptible to oxidative processes. Conversely, the pyridone form can be involved in reduction reactions. The electrochemical oxidation of 2-pyridone derivatives has been shown to be influenced by substituents on the ring, with electron-donating groups facilitating oxidation. In the case of this compound, the aminomethyl and methyl groups, both being electron-donating, would be expected to lower the oxidation potential of the pyridone tautomer.

Nitrogen-containing heterocyclic compounds, including pyridine derivatives, have been investigated for their electrochemical properties and have applications in areas such as CO2 reduction and catalysis. The specific redox potentials of this compound would be influenced by the electronic effects of its substituents.

| Tautomeric Form | Expected Redox Behavior | Influencing Factors |

| 2-Hydroxypyridine | Susceptible to oxidation | Presence of the hydroxyl group |

| 2-Pyridone | Can undergo reduction | Carbonyl group, aromaticity |

Transformations Involving the Methyl Group at C6

The methyl group at the C6 position of this compound is a site for various chemical transformations, primarily involving oxidation or functionalization through C-H activation.

Oxidation of the methyl group is a common reaction for methylpyridines. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl, carboxyl, or hydroxymethyl group. For instance, oxidation of picolines (methylpyridines) can yield pyridine carboxylic acids. bme.huacs.orgacs.org Strong oxidizing agents like potassium permanganate (B83412) are often used for this purpose. wikipedia.org Halogenating agents in the presence of actinic radiation can also oxidize the methyl group to a carboxyl group. google.com

More selective transformations can be achieved through transition-metal-catalyzed C-H functionalization. Ruthenium(II) catalysts have been employed for the C6-selective C-H acylmethylation of pyridones, demonstrating the feasibility of introducing new functional groups at this position. rsc.org This approach offers a direct and efficient way to synthesize derivatives with modified C6 substituents.

| Transformation | Reagents/Conditions | Product Functional Group |

| Oxidation | Potassium permanganate | Carboxyl |

| Oxidation | Halogenating agent + actinic radiation | Carboxyl |

| C-H Acylmethylation | Ru(II) catalyst, sulfoxonium ylides | Acylmethyl |

Selective Functionalization Strategies for Complex Molecular Architectures

Achieving selective functionalization of the this compound scaffold is crucial for the synthesis of more complex molecules. The inherent electronic properties of the pyridine ring and the directing effects of the existing substituents guide the regioselectivity of these reactions.

The aminomethyl group at the C3 position can direct electrophilic aromatic substitution to the C4 or C5 positions. However, the electron-deficient nature of the pyridine ring often makes classical electrophilic substitution challenging. digitellinc.com More modern approaches, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for selective modification.

Strategies for meta-selective functionalization of pyridines, though challenging, have been developed and often involve dearomatization of the pyridine ring to reverse its electronic properties. nih.gov This allows for nucleophilic attack at the meta position. For the subject compound, this could potentially enable functionalization at the C5 position.

The pyridone tautomer can also direct functionalization. The nitrogen atom of the pyridone can be alkylated, although selective N-alkylation over O-alkylation of the hydroxypyridine tautomer can be challenging. acs.org Catalyst- and base-free reactions with organohalides have been shown to achieve specific N-alkylation of 2-hydroxypyridines. acs.org

Furthermore, the C6 position can be selectively functionalized, as discussed in the previous section, often directed by the pyridone nitrogen. researchgate.net

| Position | Functionalization Strategy | Key Features |

| C5 | meta-Selective C-H functionalization | Often involves dearomatization-rearomatization sequence |

| N1 (Pyridone) | N-Alkylation | Can be achieved with organohalides |

| C6 | C-H Activation | Directed by the pyridone nitrogen |

Mechanistic Studies of Reaction Pathways

Understanding the mechanistic pathways of reactions involving this compound is essential for predicting its reactivity and designing synthetic strategies. The tautomerism between the 2-hydroxypyridine and 2-pyridone forms is a central mechanistic consideration. nih.govwikipedia.orgwayne.educhemtube3d.comresearchgate.netchemtube3d.com

The direct tautomerization is often not energetically favorable. Instead, a self-catalytic pathway involving dimerization, double proton transfer, and subsequent dissociation of the dimer is a proposed mechanism. wikipedia.org Protic solvents can also mediate this proton transfer.

Mechanistic studies of C-H functionalization reactions on pyridone rings often involve the formation of a metal-ligand complex. For instance, in the Ru(II)-catalyzed C6-acylmethylation, the proposed mechanism involves the formation of a ruthenium-carbene intermediate followed by migratory insertion. rsc.org

The mechanism of N-alkylation of 2-hydroxypyridines under catalyst- and base-free conditions is thought to proceed through the formation of a pyridyl ether intermediate, which is then facilitated by the generated HX to convert to the N-alkylated 2-pyridone product. acs.org

Computational studies, such as Density Functional Theory (DFT), are valuable tools for elucidating the reaction mechanisms, transition states, and energy profiles of reactions involving pyridinone derivatives. frontiersin.orgnih.gov These studies can provide insights into the regioselectivity and feasibility of different reaction pathways.

Ligand Properties of this compound

The unique structural features of this compound endow it with a range of ligand properties that make it a compelling candidate for the construction of novel coordination compounds. Its ability to engage in multidentate chelation and the role of tautomerism are central to its coordination behavior.

Multidentate Chelation Modes: Nitrogen and Oxygen Donor Sites

This compound is a potentially multidentate ligand, possessing multiple donor sites that can coordinate to a metal center. The primary donor atoms are the nitrogen of the pyridine ring, the nitrogen of the aminomethyl group, and the oxygen of the hydroxyl group. This arrangement allows for the formation of stable chelate rings with a metal ion, a key factor in the thermodynamic stability of the resulting complexes.

The aminopyridine scaffold is well-known for its role in base metal catalysis, where it can form stable complexes. The coordination can occur through both the pyridine nitrogen and the exocyclic amino nitrogen, creating a five-membered chelate ring. In the case of this compound, the aminomethyl group provides a flexible arm that can position the amino nitrogen for effective coordination.

Furthermore, the pyridin-2-ol moiety introduces an oxygen donor site. Upon deprotonation, the resulting pyridinolate oxygen is a strong coordinating agent. The combination of the pyridine nitrogen and the deprotonated hydroxyl oxygen can form a six-membered chelate ring with a metal ion. The presence of both the aminomethyl and the hydroxyl groups on the pyridine ring opens up the possibility of various coordination modes, including bidentate and potentially tridentate chelation, depending on the metal ion, its coordination preferences, and the reaction conditions. The steric hindrance from the methyl group at the 6-position can also influence the geometry of the resulting metal complexes.

Influence of Tautomerism on Coordination Behavior

A critical aspect of the coordination chemistry of this compound is the existence of tautomeric forms. Hydroxypyridines can exist in equilibrium between the pyridinol form and the pyridone form. In the case of 2-hydroxypyridines, the equilibrium often favors the pyridone tautomer.

Tautomeric Forms of this compound

| Tautomeric Form | Structural Features |

| Pyridinol | Contains a hydroxyl (-OH) group on the pyridine ring. |

| Pyridone | Contains a carbonyl (C=O) group and a proton on the ring nitrogen. |

The predominant tautomeric form in solution and in the solid state can be influenced by factors such as solvent polarity and pH. This tautomerism has a profound impact on the coordination behavior of the ligand.

When coordinating in its pyridinol form, the ligand can act as a neutral donor through the pyridine nitrogen or, upon deprotonation, as an anionic N,O-bidentate ligand. In its pyridone form, the ligand can coordinate through the exocyclic aminomethyl nitrogen and the carbonyl oxygen, presenting a different set of donor atoms and potentially altered chelation properties. The interplay between these tautomeric forms can lead to the formation of different complex geometries and isomers. The specific tautomer that binds to the metal can be locked in place upon coordination, and this can be influenced by the electronic and steric properties of the metal ion. For instance, a hard metal ion might prefer coordination with the harder oxygen donor of the pyridone form, while a softer metal ion might favor the pyridine nitrogen.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Complexes with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, are particularly well-suited to form a wide variety of coordination complexes with ligands like this compound. The synthesis of such complexes is often straightforward, involving the mixing of stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, sulfates) in a solvent such as ethanol, methanol, or acetonitrile. The reaction may be carried out at room temperature or with heating to facilitate complex formation.

Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Pyridinol Ligands

The bifunctional nature of this compound, with its multiple coordination sites, makes it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). In these extended structures, the ligand can act as a bridge between multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The formation of coordination polymers often relies on the ability of the ligand to link metal ions in a repeating fashion. For instance, the pyridine nitrogen and the aminomethyl nitrogen could coordinate to one metal center, while the pyridinolate oxygen could bridge to an adjacent metal ion. The flexibility of the aminomethyl side chain can also play a role in accommodating different network topologies.

The synthesis of coordination polymers and MOFs typically involves solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. This allows for the slow growth of crystalline materials. The resulting structures can exhibit porosity, making them potentially useful for applications in gas storage, separation, and catalysis. While specific examples incorporating this compound are not documented in the available literature, the general principles of coordination polymer and MOF design suggest that this ligand has the potential to form novel extended network structures.

Catalytic Applications of Metal-Pyridinol Complexes

Metal complexes derived from pyridinol and related pyridine-based ligands have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be tuned to influence the reactivity of the metal center, making these complexes versatile catalysts.

Metal complexes with aminopyridine ligands have been investigated as catalysts in a range of organic transformations, including polymerization reactions. For example, iron(II) complexes of amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP). The electronic properties of the ligand, influenced by substituents on the pyridine ring, can affect the activity of the catalyst.

Furthermore, palladium(II) complexes with pyridine-based ligands are effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The catalytic efficiency can be correlated with the basicity of the pyridine ligand.

While the catalytic activity of metal complexes specifically derived from this compound has not been extensively reported, the presence of both the aminomethyl and pyridinol functionalities suggests potential for catalytic applications. The ligand's architecture could support metal centers in various oxidation states and coordination environments, which is a key requirement for many catalytic cycles. For instance, these complexes could potentially be active in oxidation catalysis, leveraging the redox properties of the coordinated metal ion. Further research is needed to explore and develop the catalytic potential of these intriguing coordination compounds.

Homogeneous and Heterogeneous Catalysis

The catalytic utility of ligands structurally related to this compound, particularly those containing pyridine and amino functional groups, has been demonstrated in various chemical transformations. These ligands form stable complexes with a range of transition metals, which can then act as effective catalysts in both homogeneous and heterogeneous systems. nih.govnih.gov The presence of multiple coordination sites—the pyridinolic oxygen, the pyridine nitrogen, and the aminomethyl nitrogen—allows for the formation of robust metal complexes capable of activating substrates and facilitating reactions.

In homogeneous catalysis, metal complexes of similar carboximidate-containing ligands, such as those derived from 5-amino-2-cyanopyridine, have been synthesized and characterized. ias.ac.in For instance, a series of copper(II), cobalt(II), nickel(II), and manganese(II) complexes have been successfully employed as catalysts in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in These catalysts demonstrated good efficacy, achieving conversions in the range of 69–87%. ias.ac.in The catalytic activity is influenced by the nature of the metal center and the coordination environment provided by the ligand. ias.ac.in

The versatility of such metal-ligand systems extends to important industrial oxidation reactions. Iron(III) complexes with ligands like 3-amino-2-pyrazinecarboxylate have been tested as heterogeneous catalysts for the solvent-free peroxidative oxidation of cyclohexanol (B46403) to cyclohexanone (B45756), a key step in the production of polyamide 6. mdpi.com In these studies, the catalysts can be recovered by filtration and reused for multiple cycles, highlighting a key advantage of heterogeneous catalysis. nih.govmdpi.com The efficiency of these catalysts is often enhanced by using microwave irradiation, which can lead to significantly higher product yields compared to conventional thermal heating. mdpi.commdpi.com For example, in the microwave-assisted oxidation of neat cyclohexane (B81311), certain precursor complexes afforded up to a 26% yield of a cyclohexanol and cyclohexanone mixture. mdpi.com

The table below summarizes the catalytic performance of various metal complexes with a related ligand, 5-amino-o-ethylpyridine-2-carboximidate (NH2EtPy), in the Henry reaction.

Table 1: Catalytic Activity of Metal Complexes in the Henry Reaction

| Catalyst Complex | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| [NH2EtPyCuCl2(CH3OH)]·H2O | 10 | 24 | 74 |

| [(NH2EtPyHCl)3Co]·(Cl)3·3H2O | 10 | 24 | 68 |

| (NH2EtPy)2(H2O)Ni | 10 | 24 | 78 |

| (NH2EtPy)2(H2O)Mn | 10 | 24 | 42 |

| [NH2EtPyCuCl2(CH3OH)]·H2O | 5 | 24 | 17 |

| [(NH2EtPyHCl)3Co]·(Cl)3·3H2O | 5 | 24 | 66 |

| (NH2EtPy)2(H2O)Ni | 5 | 24 | 68 |

Data sourced from a study on related 5-amino-o-ethylpyridine-2-carboximidate complexes. ias.ac.in

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations for catalytic cycles involving this compound specifically are not extensively detailed in the available literature. However, insights can be drawn from studies of analogous systems. For many hydrogenation and oxidation reactions catalyzed by transition metal complexes, the mechanism often involves a metal-ligand cooperation strategy. nih.gov This approach suggests that the ligand is not merely a passive scaffold for the metal ion but actively participates in the catalytic cycle, for instance, through deprotonation/protonation sequences or by influencing the substrate's approach to the metal center.

In the context of amide hydrogenation catalyzed by ruthenium complexes, it has been proposed that a Ru–NH moiety on the ligand plays a crucial role in the activation of hydrogen. nih.gov Similarly, in oxidation reactions, the ligand framework can influence the redox potential of the metal center, thereby affecting its ability to mediate electron transfer processes with the substrate and the oxidant. For dinuclear complexes tested in cyclohexane oxidation, a synergistic effect between the two metal centers can enhance catalytic activity, suggesting a bimetallic mechanism may be at play. mdpi.com The precise steps of substrate coordination, activation, transformation, and product release are highly dependent on the specific metal, ligand structure, and reaction conditions. Further mechanistic studies, including kinetic analysis, spectroscopic monitoring, and computational modeling, would be necessary to elucidate the exact catalytic pathways for complexes of this compound.

Supramolecular Assembly and Self-Organization Mediated by Metal-Ligand Interactions

The structure of this compound, featuring hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen and hydroxyl oxygen), makes it an excellent candidate for building complex supramolecular architectures. researchgate.netnih.gov In the absence of metal ions, self-assembly is typically driven by intermolecular hydrogen bonding. For instance, in the crystal structure of a closely related compound, 6-Methylpyridin-2-amine, one of the amino hydrogen atoms is involved in an N—H⋯N hydrogen bond, leading to the formation of inversion dimers. researchgate.netnih.gov The second amino hydrogen atom participates in N—H⋯π interactions, which further organize these dimers into layers. researchgate.net

The introduction of metal ions adds a powerful and highly directional tool for guiding self-organization. The coordination of the ligand to a metal center creates well-defined geometries, which serve as nodes in the construction of larger, ordered supramolecular assemblies. nih.gov The specific geometry of the resulting metallo-supramolecular structure is dictated by the preferred coordination number and geometry of the metal ion and the denticity of the ligand. Bidentate coordination of similar ligands to metal ions like Ni(II) and Co(II) has been shown to generate complexes with distorted octahedral geometries. nih.gov

These metal-ligand interactions can be used to construct a variety of architectures, from simple discrete multinuclear complexes to extended one-, two-, or three-dimensional coordination polymers. mdpi.com The interplay between strong metal-ligand coordination bonds and weaker non-covalent interactions (such as hydrogen bonding and π–π stacking) provides a hierarchical approach to designing new materials with specific structural and functional properties. mdpi.com For example, acid-base pairs can be linked through N-H···O interactions to form one-dimensional chains, which are then further organized into 2D networks by π–π stacking. mdpi.com

The table below presents selected crystallographic data for 6-Methylpyridin-2-amine, an analogue that illustrates the typical structural parameters and packing motifs relevant to this class of compounds.

Table 2: Selected Crystallographic Data for 6-Methylpyridin-2-amine

| Parameter | Value |

|---|---|

| Formula | C6H8N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.1006 (11) |

| b (Å) | 6.2458 (8) |

| c (Å) | 10.5598 (13) |

| β (°) | 100.952 (2) |

| Volume (ų) | 589.29 (13) |

| Z | 4 |

Data sourced from crystallographic studies on the analogue compound 6-Methylpyridin-2-amine. researchgate.netnih.gov

Mechanistic Biological and Biochemical Studies of 3 Aminomethyl 6 Methylpyridin 2 Ol

Molecular Interactions with Biomolecules: Investigating Binding Mechanisms

The biological activity of a small molecule is fundamentally dictated by its ability to interact with and modulate the function of biomolecules. The structural features of 3-(Aminomethyl)-6-methylpyridin-2-ol—a hydrogen bond donor/acceptor pyridin-2-ol core, a protonatable aminomethyl group, and a hydrophobic methyl group—equip it for a range of molecular interactions.

While direct enzymatic studies on this compound are not extensively documented, the pyridin-2-ol scaffold is a known pharmacophore in enzyme inhibitors. Pyridine (B92270) derivatives have been identified as inhibitors of various enzymes, notably cholinesterases. nih.gov The inhibition mechanism is often of a mixed type, indicating that the molecule can bind to both the catalytic active site (CAS) and a peripheral allosteric site simultaneously. nih.gov

For this compound, the pyridin-2-ol ring could engage in hydrogen bonding and π-π stacking interactions with amino acid residues in an enzyme's active site. The aminomethyl group, which is positively charged at physiological pH, could form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate), while the 6-methyl group could fit into hydrophobic pockets. This multi-point binding could lead to potent and specific enzyme inhibition. The formation of the pyridine ring itself is a key step in the biosynthesis of thiopeptide antibiotics, a process catalyzed by pyridine synthases, highlighting the intricate ways enzymes have evolved to interact with this heterocycle. nih.gov

Pyridine-containing molecules are known to act as ligands for various receptors, thereby modulating critical cell signaling pathways. A prominent example is the inhibition of the Hedgehog (Hh) signaling pathway by pyridyl pyrimidine (B1678525) derivatives, which bind to the Smoothened (Smo) receptor, a key component of the pathway. nih.gov This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. nih.gov The activation or inhibition of such pathways begins when the ligand binds to the receptor, inducing a conformational change that triggers a cascade of intracellular events, often involving G-proteins and downstream effector enzymes or transcription factors. khanacademy.org

Given its structure, this compound could potentially act as a ligand for G-protein coupled receptors (GPCRs) or other cell surface receptors. The aminomethyl moiety is a common feature in ligands for neurotransmitter receptors, and the pyridinol core can serve as a scaffold for positioning these interactive groups. Upon binding, it could trigger or block a signal transduction cascade, leading to a specific cellular response. For instance, some pyridine derivatives have been shown to activate defense-related signaling pathways in plants, such as the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance. frontiersin.orgnih.gov

Beyond specific enzyme or receptor pockets, this compound has the potential to interact with other crucial biomolecules like nucleic acids and various proteins. The planar pyridine ring is capable of intercalating between the base pairs of DNA or RNA or engaging in π-π stacking with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan in proteins.

The protonated aminomethyl group is particularly significant for these interactions. Its positive charge can facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. This type of interaction is a key driver for the binding of many small molecules to nucleic acids. Furthermore, the amino group is an excellent hydrogen bond donor, allowing it to form specific contacts with the functional groups on nucleobases or with amino acid side chains in proteins. Additionally, the 2-aminopyridine (B139424) moiety found in related structures is known to chelate metal ions like Fe³⁺ and Cu²⁺, suggesting that this compound might interact with metalloproteins. nih.gov

Cellular Permeation and Intracellular Localization Mechanisms

For a compound to exert a biological effect, it must first cross the cell membrane to reach its intracellular target. The ability of a molecule to permeate the lipid bilayer is often related to its lipophilicity and size. Pyridinone-containing scaffolds are generally considered capable of easily crossing cell membranes. nih.gov The structure of this compound presents a balance of hydrophilic (hydroxyl and amino groups) and lipophilic (methyl group and pyridine ring) characteristics. This balance is crucial for bioavailability, as it can enhance both aqueous solubility and membrane permeability. nih.gov

Cellular uptake is likely achieved through a combination of passive diffusion, driven by the concentration gradient across the membrane, and potentially through carrier-mediated transport systems that recognize its amino acid-like features. Once inside the cell, its distribution is not random. The specific intracellular localization would be determined by its affinity for particular subcellular compartments or macromolecules. Studies on related pyridine-containing complexes have shown localization in specific cellular fractions, such as the cytoskeleton, suggesting that these molecules can target distinct intracellular structures. uta.edu The presence of a hydroxyl group on the pyridine ring can influence these properties, as seen in thallium(III) complexes where a 4-OH group decreased anticancer properties, potentially by altering uptake or interaction with intracellular targets. nih.gov

Role as a Biochemical Probe or Research Tool for Investigating Biological Processes

A compound with a well-defined and potent mechanism of action can serve as a valuable research tool. If this compound were found to be a selective inhibitor of a specific enzyme or a specific antagonist for a receptor, it could be used as a biochemical probe to investigate the role of that protein in biological processes. For example, the pyridyl pyrimidine inhibitors of the Hedgehog pathway are used to study the pathway's role in pancreatic cancer. nih.gov

To be an effective probe, the compound should ideally be potent, specific, and possess a known mechanism. It could be modified to create more advanced tools. For instance, attaching a fluorescent dye would allow for the visualization of its target protein's localization and trafficking within living cells via fluorescence microscopy. Alternatively, immobilizing the compound on a solid support could enable affinity chromatography experiments to isolate and identify its binding partners from a complex cell lysate, thereby uncovering new therapeutic targets or biological pathways.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound and understanding the molecular basis of its mechanism. By systematically modifying the structure of this compound and assessing the impact on a specific biological endpoint (e.g., enzyme inhibition, receptor binding affinity), researchers can deduce the importance of each functional group for its activity.

General SAR studies on pyridine derivatives have revealed key principles. The presence and position of groups like -OH, -NH₂, and methoxy (B1213986) groups can enhance biological activity, whereas bulky groups or halogens may decrease it. nih.gov The polarity of the molecule, influenced by substituents like methyl groups, also significantly impacts activity. nih.gov In studies of cholinesterase inhibitors, the length of an alkyl chain connecting a pyridine ring to another moiety was found to be critical for potency. nih.gov

For this compound, a systematic SAR investigation would involve synthesizing analogs to probe the contributions of its key features. The table below outlines potential modifications and their predicted impact on activity based on established principles.

| Structural Component Modified | Example Modification | Plausible Impact on Mechanism and Activity |

|---|---|---|

| Aminomethyl Group (Position 3) | - Lengthening the alkyl chain (e.g., aminoethyl)

| Altering the distance to a binding site interaction point. May increase or decrease binding affinity depending on target topology. nih.gov N-alkylation could increase lipophilicity but may introduce steric hindrance. Reducing basicity would weaken ionic interactions, likely reducing affinity for targets with key acidic residues. |

| Methyl Group (Position 6) | - Removal (H)

| Removal may reduce binding if a hydrophobic pocket exists. Larger alkyl groups could enhance hydrophobic interactions but might be too bulky for the binding site. nih.gov A polar group would alter solubility and hydrogen bonding potential. |

| Hydroxyl Group (Position 2) | - Removal (H)

| Removal would eliminate a key hydrogen bond donor/acceptor site, likely reducing affinity. Conversion to an ether removes the donor capability and increases lipophilicity, which could affect permeability and binding. nih.gov Positional changes would drastically alter the geometry of interaction with the target. |

| Pyridine Ring | - Adding substituents (e.g., halogens, nitro groups)

| Substituents would alter the electronic properties (pKa) and steric profile of the ring, affecting π-stacking and hydrogen bonding capabilities. Halogens or bulky groups are often detrimental to activity. nih.gov Rearranging the substituents would create a different geometric presentation to the biological target. |

These SAR studies are crucial not only for improving potency but also for enhancing pharmacokinetic properties like solubility, metabolic stability, and oral bioavailability, which are critical for the development of a viable therapeutic agent. nih.gov

Metabolic Transformation Pathways (Excluding Human Clinical Metabolism)

The metabolic fate of the compound this compound has not been extensively documented in publicly available scientific literature. However, based on its chemical structure, which features a substituted pyridin-2-ol ring, an aminomethyl group, and a methyl group, potential metabolic transformation pathways can be postulated by examining the known biotransformation of related chemical moieties. These transformations are generally categorized into Phase I and Phase II metabolic reactions.

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups. nih.govpharmacy180.com For this compound, the primary sites for such reactions would likely be the pyridine ring, the aminomethyl side chain, and the methyl group. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing water solubility and facilitating excretion. nih.govpharmacy180.com

Potential Phase I Metabolic Pathways:

Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary mechanism in the metabolism of many pyridine-containing compounds. ontosight.ai This can result in the formation of N-oxides or the introduction of additional hydroxyl groups onto the ring. ontosight.ai Microbial metabolism of pyridine compounds has also been shown to involve hydroxylation, leading to the formation of pyridinediols. nih.gov

Metabolism of the Aminomethyl Group: The primary amine of the aminomethyl group is a potential substrate for monoamine oxidases (MAOs). nih.gov Oxidation by MAOs would lead to the corresponding aldehyde, which could be further oxidized to a carboxylic acid.

Oxidation of the Methyl Group: The methyl group attached to the pyridine ring can undergo oxidation to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Potential Phase II Metabolic Pathways:

Glucuronidation: The hydroxyl group on the pyridin-2-ol ring is a likely site for glucuronidation, a common Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.ai This process would attach a glucuronic acid moiety to the hydroxyl group.

Sulfation: The hydroxyl group could also undergo sulfation, where a sulfonate group is added.

Acetylation: The primary amine of the aminomethyl group is a potential site for acetylation.

The interplay of these potential pathways would likely result in a variety of metabolites. The specific metabolites formed and their relative abundance would depend on the specific enzymes present in the biological system being studied. The rate of transformation of pyridine derivatives can be dependent on the nature and position of the substituents on the pyridine ring. nih.gov

Below is a table summarizing the potential metabolic transformations of this compound based on its functional groups. It is important to reiterate that these are postulated pathways in the absence of specific experimental data for this compound.

Table 1: Postulated Metabolic Transformations of this compound

| Reaction Type | Functional Group Targeted | Potential Metabolite | Enzyme Family (Example) |

| Phase I | |||

| N-Oxidation | Pyridine Ring Nitrogen | This compound N-oxide | Cytochrome P450 (CYP) |

| Ring Hydroxylation | Pyridine Ring | 3-(Aminomethyl)-6-methyl-x,2-dihydroxypyridine | Cytochrome P450 (CYP) |

| Amine Oxidation | Aminomethyl Group | 3-Formyl-6-methylpyridin-2-ol | Monoamine Oxidase (MAO) |

| Aldehyde Oxidation | Formyl Group | 2-Hydroxy-6-methyl-3-pyridinecarboxylic acid | Aldehyde Dehydrogenase (ALDH) |

| Methyl Group Oxidation | 6-Methyl Group | 3-(Aminomethyl)-6-(hydroxymethyl)pyridin-2-ol | Cytochrome P450 (CYP) |

| Phase II | |||

| Glucuronidation | 2-Hydroxyl Group | 3-(Aminomethyl)-6-methylpyridin-2-yl glucuronide | UDP-glucuronosyltransferase (UGT) |

| Acetylation | Aminomethyl Group | 3-(Acetamidomethyl)-6-methylpyridin-2-ol | N-acetyltransferase (NAT) |

Further research, including in vitro studies with liver microsomes or hepatocytes from various species (excluding human), and in vivo studies in animal models, would be necessary to definitively elucidate the metabolic pathways of this compound and identify the specific enzymes involved.

Computational Chemistry and Theoretical Studies of 3 Aminomethyl 6 Methylpyridin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(Aminomethyl)-6-methylpyridin-2-ol. These calculations provide a detailed picture of the molecule's stability, reactivity, and electronic properties.

Molecular orbital (MO) theory is used to describe the electronic structure of the molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. journalijar.comresearchgate.net For a molecule like this compound, the HOMO is typically localized over the electron-rich pyridinol ring and the amino group, whereas the LUMO is distributed across the aromatic system. researchgate.net

Charge distribution analysis determines the partial atomic charges on each atom within the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges, making them nucleophilic centers, while the hydrogen atoms of the amino and hydroxyl groups, along with certain carbon atoms in the ring, will likely possess positive partial charges.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions likely to be involved in reactions with electrophiles, such as the amino group and the pyridinol ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity; a smaller gap implies higher reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Helps to identify reactive sites by quantifying the electrophilic and nucleophilic character of each atom. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. nih.govmdpi.com |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net Each molecule has a specific number of vibrational modes, which can be calculated based on the number of atoms. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org

These modes describe the periodic motions of atoms relative to each other, such as the stretching of bonds and the bending of bond angles. libretexts.org For this compound, key vibrational modes would include:

O-H and N-H stretching: Associated with the hydroxyl and aminomethyl groups.

C-H stretching: From the methyl group and the pyridine (B92270) ring.

C=C and C-N stretching: Within the pyridine ring.

Rocking, scissoring, and twisting modes: Involving the aminomethyl and methyl groups. libretexts.org

Theoretical prediction of these vibrational spectra is crucial for interpreting experimental data and confirming the molecular structure. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.net For this compound, flexibility exists primarily around the single bonds, especially the C-C bond connecting the aminomethyl group to the pyridine ring.

By systematically rotating this bond and calculating the molecule's potential energy at each step, a potential energy surface (PES) can be mapped. mdpi.com The points on this surface with the lowest energy correspond to the most stable conformers. This analysis helps understand the molecule's preferred shape in different environments, which is critical for its biological activity and interactions.

| Parameter | Description | Relevance to this compound |

| Dihedral Angle Scan | The systematic rotation around a specific single bond (e.g., the C-CH₂NH₂ bond) to calculate the energy at each rotational angle. | Identifies the rotational barriers and the angles corresponding to stable (low-energy) and unstable (high-energy) conformations. mdpi.com |

| Potential Energy Surface (PES) | A multi-dimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. | Allows for the visualization of all possible conformations and the energy barriers between them. researchgate.net |

| Global Minimum | The conformation with the absolute lowest energy on the PES. | Represents the most stable and likely most populated conformation of the molecule under equilibrium conditions. |

| Local Minima | Other low-energy conformations that are stable but have slightly higher energy than the global minimum. | Represent other possible stable shapes the molecule can adopt. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. ugr.es An MD simulation of this compound, typically placed in a simulated box of solvent molecules like water, can reveal how the molecule behaves in a solution.

These simulations are used to study:

Solvation Effects: How solvent molecules arrange themselves around the solute and the energetic favorability of this interaction (solvation free energy). nih.govsemanticscholar.org

Conformational Dynamics: How the molecule transitions between different stable conformations over time.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules.

MD simulations provide critical insights into the molecule's behavior in a realistic biological environment. scilit.com

Ligand-Protein Docking and Molecular Modeling for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. dntb.gov.uanih.gov This method is essential for understanding the potential mechanism of action of a molecule. mdpi.com

The process involves placing the flexible ligand into the binding site of a rigid or flexible protein receptor and using a scoring function to estimate the binding affinity for numerous poses. cam.ac.uk The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com This information provides mechanistic insights into how the molecule might exert a biological effect.

Development of Theoretical Models for Pyridinol Reactivity and Tautomerism

Pyridin-2-ol derivatives can exist in equilibrium with their tautomeric form, pyridin-2(1H)-one. This phenomenon, known as tautomerism, is critical to the molecule's chemical properties and reactivity.

Figure 1: Tautomeric equilibrium for the this compound/one system.

Figure 1: Tautomeric equilibrium for the this compound/one system.Theoretical models are developed to study this equilibrium. acs.org Quantum chemical calculations can determine the relative energies of the pyridinol and pyridone tautomers in the gas phase and in different solvents. acs.orgwayne.edu These calculations have shown that while the pyridinol form might be more stable in the gas phase, the pyridone tautomer is often favored in polar solvents. acs.org Computational models can also calculate the energy barrier for the proton transfer reaction, providing insights into the kinetics of the tautomerization process. mdpi.com

Advanced Analytical Methodologies for Research on 3 Aminomethyl 6 Methylpyridin 2 Ol

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics

Spectroscopic methods are fundamental to understanding the molecular structure and reactivity of 3-(Aminomethyl)-6-methylpyridin-2-ol. Advanced spectroscopic techniques, in particular, offer dynamic and highly detailed insights into its behavior during chemical reactions and its three-dimensional arrangement.

In-situ NMR Spectroscopy for Reaction Monitoring and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. In-situ NMR, where spectra are acquired directly from a reacting mixture, provides real-time insights into reaction kinetics and mechanisms. nih.govnih.gov For the study of reactions involving this compound, such as its synthesis or derivatization, ¹H NMR can be employed to monitor the disappearance of reactant signals and the appearance of product signals over time. researchgate.netlew.ro This allows for the determination of reaction rates and the identification of any transient intermediates that may form. researchgate.net

For instance, in a reaction where the aminomethyl group is being modified, the chemical shift and multiplicity of the methylene (B1212753) protons and the adjacent aromatic protons would be expected to change, providing a clear marker for reaction progress. By integrating the signals of reactants and products at various time points, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing reaction conditions and understanding the underlying reaction mechanism. While specific in-situ NMR studies on this compound are not prevalent in the literature, the principles have been widely applied to other pyridine (B92270) and imidazole (B134444) compounds. researchgate.netlew.ro

Table 1: Potential In-situ ¹H NMR Monitoring of a Hypothetical Derivatization of this compound

| Time (min) | Integral of Reactant Methylene Protons (CH₂NH₂) | Integral of Product Methylene Protons (e.g., CH₂NH-R) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.15 | 0.85 | 85 |

| 120 | <0.05 | >0.95 | >95 |

This table is illustrative and represents a hypothetical reaction.

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable technique for the accurate determination of the elemental composition of molecules. This is particularly crucial for identifying reaction intermediates and confirming the identity of final products in research involving this compound. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass measurements with high accuracy (typically <5 ppm).

The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to observed ions, which is essential for distinguishing between compounds with the same nominal mass. In the context of studying reactions of this compound, HRMS can be used to detect and identify short-lived intermediates that may not be observable by other techniques. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the ions of interest and analyzing the resulting fragmentation patterns. While direct studies on this specific compound are limited, the application of HRMS to identify intermediates in various chemical reactions is a well-established and powerful approach.

X-ray Crystallography for Precise Structural Determination of Complexes and Derivatives